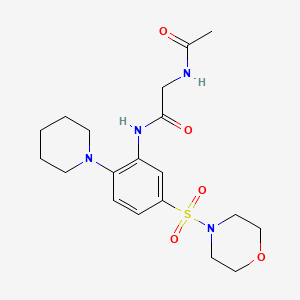
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide is a chemical compound that is commonly referred to as AMPP. This compound is synthesized in the laboratory and is used for scientific research purposes. AMPP has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the field of pharmacology.
Mécanisme D'action
AMPP is a selective antagonist of P2X7 receptor. This means that it binds to the receptor and prevents its activation by other molecules. P2X7 receptor is known to be involved in the release of pro-inflammatory cytokines and the induction of cell death. By blocking this receptor, AMPP can modulate these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
AMPP has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the release of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, AMPP has been found to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMPP in lab experiments is its selectivity for P2X7 receptor. This allows researchers to specifically study the effects of blocking this receptor without interfering with other cellular processes. However, one limitation of using AMPP is that it can be toxic to cells at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate results.
Orientations Futures
For research involving AMPP include potential therapeutic applications and elucidating the molecular mechanisms involved in its interaction with P2X7 receptor.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 2-acetamido-N-(2-chloro-5-nitrophenyl)acetamide with morpholine and piperidine. The resulting compound is then treated with sodium sulfite to obtain AMPP. This synthesis method has been optimized to ensure high yields of the compound.
Applications De Recherche Scientifique
AMPP has been extensively used in scientific research as a tool to study the mechanism of action of various drugs. The compound has been found to interact with a specific site on the surface of cells, known as P2X7 receptor. This receptor is involved in the regulation of immune responses and cell death. By studying the interaction between AMPP and P2X7 receptor, researchers can gain insights into the molecular mechanisms involved in these processes.
Propriétés
IUPAC Name |
2-acetamido-N-(5-morpholin-4-ylsulfonyl-2-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5S/c1-15(24)20-14-19(25)21-17-13-16(29(26,27)23-9-11-28-12-10-23)5-6-18(17)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBVZLRARBPIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
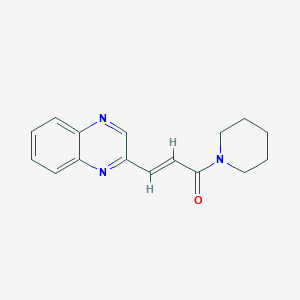
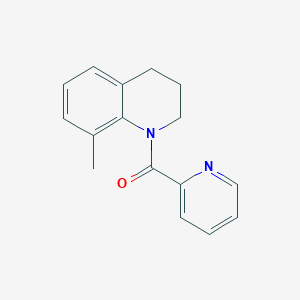
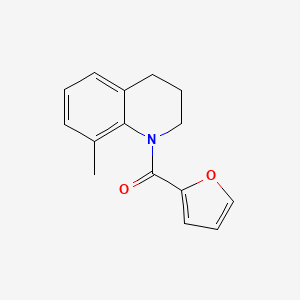

![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)

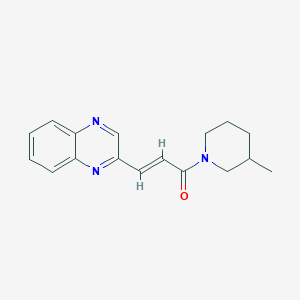
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
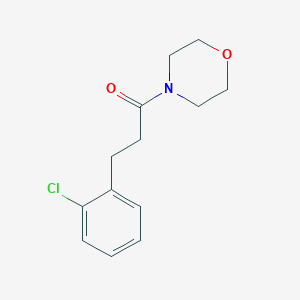
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)